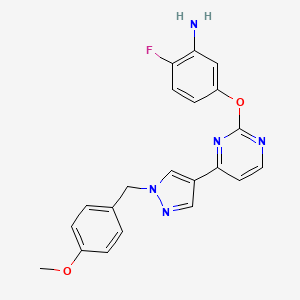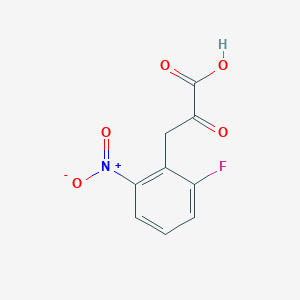
1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol is an organic compound characterized by the presence of methoxy groups on the phenyl ring and a propyne group
Métodos De Preparación
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and phenylacetylene.
Reaction Conditions: The key reaction involves the coupling of these starting materials under basic conditions, often using a palladium catalyst.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with cellular pathways involved in cell proliferation and apoptosis
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and cell cycle regulation, making it a potential candidate for therapeutic applications
Comparación Con Compuestos Similares
1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol can be compared with similar compounds such as:
1-(2,5-Dimethoxyphenyl)-2-propen-1-one: This compound shares the methoxyphenyl group but differs in the presence of a propenone group instead of a propyne group.
1-(2,5-Dimethoxyphenyl)-3-(1-naphthyl)-2-propene-1-one: This compound has a naphthyl group, which imparts different biological activities and chemical reactivity.
2-(4-Bromo-2,5-dimethoxyphenyl)ethanol:
Propiedades
Fórmula molecular |
C17H16O3 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxyphenyl)-3-phenylprop-2-yn-1-ol |
InChI |
InChI=1S/C17H16O3/c1-19-14-9-11-17(20-2)15(12-14)16(18)10-8-13-6-4-3-5-7-13/h3-7,9,11-12,16,18H,1-2H3 |
Clave InChI |
CDBHDMRXMUVGPY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C(C#CC2=CC=CC=C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Methyloxy)-4-{4-[2-(methyloxy)ethyl]-1-piperazinyl}aniline](/img/structure/B8379794.png)


![7-chloro-5-(1H-pyrazol-4-yl)imidazo[1,2-c]pyrimidine](/img/structure/B8379822.png)


![9-Benzyl-7,7,11,11-tetrafluoro-1,5-dithia-9-azaspiro[5.5]undecane](/img/structure/B8379839.png)
![4-(5-amino-2-(2,4-difluorophenoxy)phenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B8379847.png)

![{4-Chloro-3-[2-chloro-4-(methylsulfonyl)phenoxy]phenyl}acetic acid](/img/structure/B8379872.png)

![2-[2-Methylamino(benzimidazol-1-yl)]ethyl Methanesulfonate](/img/structure/B8379879.png)


